molecular formula C19H21NO5 B1227513 3-(4-Methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid

3-(4-Methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid

Cat. No.: B1227513
M. Wt: 343.4 g/mol
InChI Key: UDGBSSTULRPTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid is an alkaloid.

Scientific Research Applications

Synthesis and Biological Activities

  • Antioxidant and Anti-inflammatory Activity : Novel derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Compounds showed significant antioxidant action and efficacy against inflammation (Subudhi & Sahoo, 2011).

Structural and Spectroscopic Analysis

  • X-Ray Crystallography and Spectroscopy : The structural properties of similar compounds have been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing insights into their molecular interactions and stability (Venkatesan et al., 2016).

Pharmaceutical Applications

  • Cancer Chemopreventive Agent : A related compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has been identified as a novel promising cancer chemopreventive agent. Its derivatives have shown significant effects in colon and tongue cancer chemoprevention (Curini et al., 2006).

Materials Science and Chemistry

  • Modification of Polymeric Materials : Research has involved the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a related compound, demonstrating applications in material science and potential medical applications (Aly & El-Mohdy, 2015).

Chemical Synthesis

  • Synthesis of Pyranopyrazoles : The compound has been utilized in the synthesis of pyranopyrazoles, showcasing its role in facilitating complex chemical reactions (Zolfigol et al., 2013).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has been studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium, highlighting its potential industrial applications (Bentiss et al., 2009).

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H21NO5/c1-24-15-7-3-13(4-8-15)11-18(21)20-17(12-19(22)23)14-5-9-16(25-2)10-6-14/h3-10,17H,11-12H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

UDGBSSTULRPTIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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